(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid
Description
Significance of Chiral α-Hydroxy Acids in Organic Synthesis and Medicinal Chemistry Precursors
Chiral α-hydroxy acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This specific arrangement makes them valuable precursors and intermediates in a wide array of chemical transformations. Their utility stems from the presence of two versatile functional groups—a hydroxyl and a carboxyl group—which can be readily modified. nih.gov
In organic synthesis, chiral AHAs serve as crucial building blocks, or synthons, for creating more complex molecules with specific stereochemistry. nih.gov The defined three-dimensional structure of a chiral AHA allows for the controlled introduction of new chiral centers, a fundamental challenge in the synthesis of natural products and pharmaceuticals. nih.gov They are employed in the industrial-scale preparation of various compounds, including the synthesis of aldehydes through oxidative cleavage. wikipedia.org
The significance of these molecules is particularly pronounced in medicinal chemistry. Because many biological targets, such as enzymes and receptors, are themselves chiral, they interact differently with the various stereoisomers of a drug molecule. enamine.netnih.govnih.gov Consequently, the use of enantiomerically pure building blocks like chiral α-hydroxy acids is increasingly essential for developing drugs with improved efficacy and reduced side effects. enamine.netnih.gov More than half of all drugs currently in use are chiral compounds, underscoring the necessity of stereochemically defined intermediates. nih.gov
Several methods exist for the synthesis of chiral α-hydroxy acids. Common routes include the hydrolysis of α-halocarboxylic acids, the hydration of unsaturated acids, or the reaction of a ketone or aldehyde with hydrogen cyanide to form a cyanohydrin, which is then hydrolyzed. wikipedia.org Another established method is the diazotization of chiral α-amino acids, which can produce α-hydroxy acids with excellent stereoselectivity. acs.org
Role of Brominated Aromatic Scaffolds in Molecular Design and Transformations
The incorporation of bromine atoms into aromatic scaffolds is a well-established and powerful strategy in molecular design, particularly in the field of drug discovery. ump.edu.plump.edu.pl Introducing bromine, a halogen, into a molecule can significantly alter its physical, chemical, and biological properties. ump.edu.pl
One of the key advantages of "bromination" is its potential to enhance therapeutic activity. The bromine atom can participate in what is known as a "halogen bond," a specific type of non-covalent interaction with other atoms like oxygen or nitrogen. ump.edu.plump.edu.pl These interactions can favorably influence how a drug molecule binds to its biological target, potentially increasing its potency. ump.edu.placs.orgnih.gov
Furthermore, the presence of a bromine atom can positively affect a drug's metabolic profile and increase its duration of action. ump.edu.plump.edu.pl Bromine's size and electronegativity can block sites on a molecule that are susceptible to metabolic breakdown, thereby extending its presence in the body.
From a synthetic standpoint, brominated aromatic rings are exceptionally versatile intermediates. The carbon-bromine bond serves as a reactive handle for a multitude of chemical transformations. It is particularly amenable to various cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are fundamental methods for constructing complex molecular architectures by forming new carbon-carbon bonds. This reactivity allows chemists to readily attach other molecular fragments to the aromatic ring, providing a modular approach to building libraries of compounds for screening and optimization.
Stereochemical Control in the Synthesis of Chiral Molecules
Stereochemical control is a central theme in modern organic synthesis, focusing on methods to produce a specific stereoisomer of a molecule while minimizing or excluding others. nih.gov A molecule is considered chiral if it is non-superimposable on its mirror image; these two mirror-image forms are called enantiomers. ethz.ch Since different enantiomers of a drug can have vastly different biological effects, controlling the stereochemical outcome of a reaction is crucial. nih.govwikipedia.org
The synthesis of a single, desired enantiomer is known as asymmetric synthesis or enantioselective synthesis. ethz.chwikipedia.org This is achieved by introducing a chiral influence into the reaction that favors the formation of one enantiomer over the other. wikipedia.org Several key strategies are employed to achieve this control:
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.chbuchler-gmbh.com These readily available, enantiomerically pure compounds provide a pre-existing stereocenter that can be incorporated into the final target molecule. buchler-gmbh.com
Chiral Auxiliaries : In this method, a non-chiral starting material is temporarily attached to a chiral molecule known as a chiral auxiliary. ethz.chwikipedia.org The auxiliary guides the stereochemical course of a subsequent reaction, and once the desired stereocenter has been created, the auxiliary is removed and can often be recycled. ethz.chwikipedia.org
Enantioselective Catalysis : This is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. The catalyst, which can be a metal complex or a small organic molecule (organocatalysis), creates a chiral environment for the reaction, directing the formation of one enantiomer. nih.govchinesechemsoc.org
Substrate Control : When a molecule already contains a chiral center, that center can influence the stereochemical outcome of reactions at other sites within the same molecule. du.ac.in
The effectiveness of an asymmetric synthesis is often measured by its enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer relative to the undesired one. du.ac.in
Overview of Research Trajectories for Novel Chiral Building Blocks
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has fueled intensive research into the development of novel chiral building blocks. enamine.netbuchler-gmbh.com These building blocks are relatively simple, optically pure molecules that can be readily incorporated into the synthesis of more complex, high-value chiral products. The trajectory of this research is guided by the need for diversity, efficiency, and accessibility.
Another major focus is the advancement of asymmetric catalysis. The discovery of new catalysts and catalytic methods enables the efficient and highly selective synthesis of chiral building blocks from simple, achiral precursors. chinesechemsoc.org This approach is often more economical and sustainable than methods that require stoichiometric amounts of a chiral agent. du.ac.in
There is also a growing emphasis on creating building blocks with increased three-dimensional complexity. For a long time, synthetic chemistry has been dominated by flat, two-dimensional molecules. However, it is now widely recognized that molecules with more complex 3D shapes often exhibit greater selectivity and efficacy as drugs. nih.gov This has led to a push for the synthesis and commercialization of sp³-rich and stereodefined scaffolds. nih.gov The development of such building blocks is critical for modern drug discovery, enabling the creation of screening libraries with greater structural diversity. enamine.netnih.gov
Defining the Research Scope for (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid within Academic Inquiry
The compound this compound sits (B43327) at the intersection of the key chemical concepts discussed. Its structure embodies the strategic fusion of a chiral α-hydroxy acid moiety with a brominated aromatic scaffold. This unique combination defines its significance and scope within academic and industrial research.
The research interest in this specific molecule can be broken down into several key areas:
As a Novel Chiral Building Block : The primary role of this compound is as a specialized building block. The "(2S)" designation specifies its absolute stereochemistry at the chiral center, making it a valuable starting material for asymmetric synthesis. Researchers can utilize its pre-defined stereochemistry to construct complex target molecules, such as pharmaceutical intermediates, with a high degree of stereocontrol.
Exploration of Structure-Activity Relationships (SAR) : In medicinal chemistry, this compound serves as a key intermediate for synthesizing analogs of biologically active molecules. myskinrecipes.com The 3-bromophenyl group allows for systematic modifications. The bromine atom can be replaced or used as a synthetic handle for cross-coupling reactions to introduce a variety of other functional groups at the meta-position of the phenyl ring. This enables a detailed exploration of how changes in the molecule's structure affect its biological activity.
Development of Synthetic Methodologies : The synthesis of this compound itself is a subject of academic inquiry. Developing efficient, scalable, and highly enantioselective routes to this and related compounds is a significant challenge. Research in this area contributes to the broader field of asymmetric synthesis.
By providing both a stereochemically defined center and a synthetically versatile aromatic ring, this compound serves as a powerful tool for chemists to build and study new molecules with precisely controlled three-dimensional structures and functions.
Structure
3D Structure
Properties
CAS No. |
52950-20-6 |
|---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 |
InChI Key |
CBEMVOYIUQADIA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2s 2 3 Bromophenyl 2 Hydroxyacetic Acid
Asymmetric Catalytic Approaches to α-Hydroxy Acids
Asymmetric catalysis offers a powerful and efficient means of generating chiral molecules from prochiral precursors. For the synthesis of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid, several catalytic strategies can be envisioned, primarily involving the creation of the stereocenter at the α-position.
Enantioselective Reductions of α-Keto Esters and Subsequent Hydrolysis
A prominent strategy for the synthesis of α-hydroxy acids involves the asymmetric reduction of a corresponding α-keto ester, in this case, an ester of 3-bromophenylglyoxylic acid (also known as 3-bromobenzoylformic acid). The resulting α-hydroxy ester is then hydrolyzed to afford the target carboxylic acid.
One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3•THF). wikipedia.org The catalyst creates a chiral environment around the ketone, directing the hydride reduction to one face of the carbonyl group, thus leading to a high degree of enantioselectivity. The generally accepted mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates to the ketone, facilitating a stereoselective hydride transfer.
Another powerful technique is asymmetric transfer hydrogenation (ATH). This method utilizes a transition metal catalyst, typically based on ruthenium or rhodium, with a chiral ligand. A hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride. For the reduction of α-keto esters, catalysts like Ru(II) complexes with chiral diamine ligands have proven effective. The dynamic kinetic resolution of α-keto esters via ATH can lead to high diastereo- and enantioselectivity.
| Precursor | Catalyst/Reagent | Product | Yield (%) | ee (%) |
| Ethyl 3-bromophenylglyoxylate | (R)-2-Methyl-CBS-oxazaborolidine, BH3•SMe2 | Ethyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate | High | >90 |
| Ethyl 3-bromophenylglyoxylate | Chiral Ru(II)-diamine complex, Isopropanol | Ethyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate | High | High |
Following the enantioselective reduction, the resulting ethyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate is subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup, to yield this compound.
Asymmetric Cyanohydrin Formation and Hydrolysis Pathways
An alternative and widely used approach is the asymmetric addition of a cyanide source to 3-bromobenzaldehyde (B42254), forming a chiral cyanohydrin, (S)-2-hydroxy-2-(3-bromophenyl)acetonitrile. This intermediate is then hydrolyzed to the desired α-hydroxy acid.
Enzymatic catalysis with hydroxynitrile lyases (HNLs) is a highly effective method for this transformation. (S)-selective HNLs, such as the one derived from Hevea brasiliensis (rubber tree), can catalyze the addition of hydrogen cyanide (HCN) or a surrogate like acetone (B3395972) cyanohydrin to 3-bromobenzaldehyde with excellent enantioselectivity. nih.govwikipedia.org These reactions are often performed in a biphasic system or in an organic solvent to minimize the non-enzymatic, racemic background reaction.
The subsequent hydrolysis of the cyanohydrin to the carboxylic acid can be achieved under either acidic or basic conditions. Acidic hydrolysis (e.g., with concentrated hydrochloric acid) can be effective but sometimes risks racemization. Basic hydrolysis is also an option. A milder, two-step enzymatic hydrolysis can also be employed, first using a nitrile hydratase to form the corresponding α-hydroxy amide, followed by an amidase to yield the carboxylic acid. This enzymatic approach can often preserve the stereochemical integrity of the molecule. tandfonline.com
| Precursor | Catalyst/Reagent | Intermediate | Hydrolysis Conditions | Final Product | Overall Yield (%) | ee (%) |
| 3-Bromobenzaldehyde | (S)-Hydroxynitrile lyase (Hevea brasiliensis), HCN | (S)-2-hydroxy-2-(3-bromophenyl)acetonitrile | HCl (aq) or NaOH (aq) | This compound | Good-Excellent | >95 |
Chiral Ligand-Mediated Additions to Aldehydes with Subsequent Oxidation
This strategy involves the enantioselective addition of a nucleophile to 3-bromobenzaldehyde, mediated by a chiral ligand, to form a chiral secondary alcohol. The alcohol is then oxidized to the corresponding carboxylic acid.
For instance, the asymmetric addition of an organometallic reagent (e.g., an organozinc or organoaluminum species) to 3-bromobenzaldehyde can be catalyzed by a chiral amino alcohol or a chiral diol. The resulting (S)-1-(3-bromophenyl)ethanol would then need to be oxidized to the carboxylic acid. This two-step process, however, is generally less direct than the methods described above. A more direct approach within this category would be the enantioselective addition of a protected hydroxymethylene anion equivalent, followed by deprotection and oxidation.
Chiron Approach and Derivatization from Pre-existing Chiral Pools
The chiron approach utilizes readily available, enantiopure natural products or their derivatives as starting materials. The inherent chirality of these molecules is carried through a synthetic sequence to the target molecule.
Stereospecific Transformations of Chiral Glycolic Acid Derivatives
In this approach, a chiral derivative of glycolic acid serves as the starting material. For example, an O-protected (S)-glycolic acid derivative can be converted to its enolate and then subjected to diastereoselective alkylation with a 3-bromobenzyl halide. The success of this method hinges on the ability of the chiral auxiliary attached to the glycolic acid to effectively control the stereochemistry of the alkylation step. Evans' oxazolidinones are commonly used chiral auxiliaries for such transformations, directing the incoming electrophile to one face of the enolate. williams.edu Following the diastereoselective alkylation, the chiral auxiliary is cleaved to reveal the desired this compound.
Modification of Natural Product Scaffolds (If Applicable to Academic Derivatization)
While less common for a relatively simple molecule like this compound, it is conceivable to derive it from a more complex chiral starting material. For instance, a carbohydrate derivative, such as D-glucose, could potentially be transformed through a series of steps involving cleavage of the carbon chain and functional group manipulations to yield the target molecule. researchgate.net However, such a route would likely be lengthy and less efficient than the asymmetric catalytic methods for this specific target. The complexity of this approach makes it more suitable for the synthesis of more intricate natural products where the stereochemical complexity of the starting material can be more fully exploited.
Resolution Techniques for Enantiomeric Separation
Resolution techniques are methods that separate a racemic mixture into its constituent enantiomers. For 2-(3-bromophenyl)-2-hydroxyacetic acid, a compound with a single stereocenter, these methods are crucial for isolating the biologically active or desired enantiomer. The primary approaches for this separation include classical chemical resolution, enzymatic or catalytic kinetic resolution, and chromatographic enantioseparation.
Classical chemical resolution is a traditional yet powerful technique that involves the use of a chiral resolving agent to form a pair of diastereomers from a racemic mixture. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization.
For the resolution of racemic 2-(3-bromophenyl)-2-hydroxyacetic acid, a chiral base is typically employed as the resolving agent. The acidic nature of the carboxylic acid group in the target molecule allows it to react with a chiral amine to form diastereomeric salts. The choice of the chiral auxiliary is critical and is often determined empirically. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)-1-phenylethylamine and ephedrine.
The general process involves dissolving the racemic 2-(3-bromophenyl)-2-hydroxyacetic acid and the chiral auxiliary in a suitable solvent. Upon cooling or concentration of the solution, one of the diastereomeric salts will preferentially crystallize due to its lower solubility. This salt is then isolated by filtration. The enantiomerically enriched acid can be recovered from the diastereomeric salt by treatment with a strong acid to protonate the carboxylate and liberate the chiral auxiliary. The other enantiomer can be recovered from the mother liquor.
While specific data for the resolution of 2-(3-bromophenyl)-2-hydroxyacetic acid is not extensively detailed in publicly available literature, the resolution of the closely related mandelic acid with (1R,2S)-(-)-ephedrine provides a well-documented example of this methodology. uspto.gov This process consistently yields high optical purities and demonstrates the effectiveness of using chiral auxiliaries for the resolution of α-hydroxy acids. uspto.gov
Table 1: Illustrative Example of Classical Chemical Resolution of a Mandelic Acid Analogue
| Chiral Auxiliary | Racemic Acid | Solvent | Outcome |
| (1R,2S)-(-)-Ephedrine | (±)-Mandelic acid | 95% Ethanol | Formation of diastereomeric salt, allowing for separation of enantiomers. uspto.gov |
This table is illustrative and based on the resolution of a closely related compound due to the lack of specific public data for 2-(3-bromophenyl)-2-hydroxyacetic acid.
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the product. This difference in reaction rates is achieved by using a chiral catalyst or enzyme.
Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity and mild reaction conditions offered by enzymes. Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic acids and alcohols. In the case of 2-(3-bromophenyl)-2-hydroxyacetic acid, a lipase (B570770) can be used to selectively catalyze the esterification of one of the enantiomers in the presence of an alcohol.
The lipase, often in an immobilized form for easier recovery and reuse, will exhibit a preference for either the (R)- or (S)-enantiomer. For instance, Candida rugosa lipase is a commonly used biocatalyst for the resolution of racemic mixtures. srce.hr The reaction is typically carried out in an organic solvent, and the progress of the resolution is monitored over time. At approximately 50% conversion, the reaction is stopped. At this point, the mixture will contain one enantiomer as the unreacted acid and the other as an ester. These two compounds can then be separated by standard chemical techniques, such as extraction. The ester can be subsequently hydrolyzed to yield the other enantiomer of the acid.
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value indicates a more effective separation.
Table 2: Key Parameters in Enzymatic Kinetic Resolution
| Parameter | Description | Typical Conditions for Lipase-Catalyzed Resolution |
| Enzyme | The chiral biocatalyst that selectively reacts with one enantiomer. | Candida rugosa lipase, Pseudomonas cepacia lipase (often immobilized) |
| Substrate | The racemic mixture to be resolved. | Racemic 2-(3-bromophenyl)-2-hydroxyacetic acid |
| Acyl Acceptor | The alcohol used for the esterification reaction. | Simple alcohols like butanol or isopropanol |
| Solvent | The medium in which the reaction is carried out. | Organic solvents such as hexane (B92381), toluene, or tert-butyl methyl ether |
| Temperature | Affects the rate and selectivity of the reaction. | Typically between 30°C and 50°C |
| Reaction Time | The duration required to reach approximately 50% conversion. | Varies from hours to days depending on the substrate and conditions |
This table represents typical conditions for enzymatic resolutions of chiral acids and may be applicable to 2-(3-bromophenyl)-2-hydroxyacetic acid.
Chromatographic enantioseparation is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including mandelic acid and its derivatives. Columns like Chiralpak AD-H and AD-3, which are based on amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, have proven to be effective for this purpose. ct-k.comuvison.com
The mobile phase composition, which typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol or ethanol), is a critical parameter that is optimized to achieve the best separation. The choice of the alcohol and its concentration can significantly impact the retention and resolution of the enantiomers. Additives, such as trifluoroacetic acid, may also be used to improve peak shape and resolution.
Table 3: Representative Conditions for Chromatographic Enantioseparation of Mandelic Acid Derivatives
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica) |
| Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
This table provides representative conditions for the separation of mandelic acid derivatives on a common chiral stationary phase. Optimal conditions for 2-(3-bromophenyl)-2-hydroxyacetic acid may vary.
Stereochemical Aspects and Enantioselective Synthesis of 2s 2 3 Bromophenyl 2 Hydroxyacetic Acid
Mechanistic Investigations of Enantiocontrol in Key Synthetic Steps
The enantioselective synthesis of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid predominantly relies on the asymmetric reduction of a prochiral α-keto acid precursor, 3-bromophenylglyoxylic acid. Mechanistic studies focus on understanding how chiral catalysts or enzymes transfer stereochemical information to the substrate during this reduction.
Catalytic Asymmetric Hydrogenation: In transition-metal-catalyzed hydrogenations, the mechanism of enantiocontrol is rooted in the formation of a diastereomeric transition state between the substrate and the chiral catalyst complex. For instance, using rhodium or ruthenium complexes with chiral diphosphine ligands, the substrate coordinates to the metal center. The steric and electronic properties of the chiral ligand create a highly organized three-dimensional environment. This environment forces the substrate to adopt a specific orientation to minimize steric hindrance, thereby exposing one of the two prochiral faces of the ketone to the incoming hydride. The precise geometry of the metal-ligand-substrate complex during the turnover-limiting hydride transfer step is what dictates the stereochemical outcome. Factors such as the ligand's dihedral angles and electronic density on the phosphorus atoms are crucial in determining the stereochemical course of the reaction.
Biocatalytic Reduction: Enzymatic reductions, often employing ketoreductases or whole-cell systems like Rhizopus arrhizus, offer high enantioselectivity. nih.gov The mechanism of enantiocontrol in biocatalysis is governed by the specific three-dimensional architecture of the enzyme's active site. mdpi.com The substrate, 3-bromophenylglyoxylic acid, is precisely positioned within the active site through a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This binding orients the carbonyl group relative to a cofactor (e.g., NADH or NADPH), ensuring that hydride delivery occurs stereospecifically to one face of the ketone, leading to the preferential formation of the (S)-enantiomer. nih.govmdpi.com Molecular dynamics simulations have been used to investigate the stability differences in enzyme-substrate complexes, providing a structural basis for the observed stereoselectivity. mdpi.com
Influence of Substrate Structure on Stereoselectivity
The structure of the substrate, particularly the nature and position of substituents on the aromatic ring, can significantly impact the stereoselectivity of the synthesis.
Position of the Substituent: Studies on various substituted mandelic acids have shown that the position of the substituent (ortho, meta, or para) influences reaction yields and selectivity. acs.org For this compound, the meta-position of the bromine atom is a key structural feature. In catalytic systems, this positioning affects the electronic properties of the carbonyl group and the steric interactions within the catalyst's chiral pocket. Research on related α-keto acids has demonstrated that meta-substituted substrates are often well-tolerated, leading to products with high enantiomeric ratios. nih.gov
Nature of the Substituent: Electron-withdrawing groups, such as the bromine atom, can influence the reactivity of the precursor ketone. Generally, electron-withdrawing substituents have been found to be more favorable for certain catalytic C-H functionalization reactions on mandelic acid substrates, whereas electron-donating groups can sometimes decrease yields. acs.org In the context of asymmetric reduction, the electronic nature of the substituent can alter the interaction between the substrate and the catalyst, thereby affecting the energy barrier of the diastereomeric transition states and influencing the enantiomeric excess.
Optimization Strategies for Enantiomeric Excess and Diastereomeric Ratio
Achieving high enantiomeric excess (e.e.) is a primary goal in the synthesis of this compound. This requires systematic optimization of reaction parameters. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. masterorganicchemistry.com
Key parameters that are typically optimized include:
Catalyst/Ligand Selection: The choice of the chiral ligand in homogeneous catalysis is critical. An extensive screening of different diphosphine ligands for rhodium or ruthenium catalysts is often performed to find the optimal match for the substrate.
Solvent: The polarity and coordinating ability of the solvent can significantly affect the stability of the transition state and the catalyst's activity and selectivity.
Temperature and Pressure: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between the diastereomeric transition states. In hydrogenation reactions, the pressure of the hydrogen gas is another crucial parameter to optimize.
pH and Additives: In biocatalytic methods, the pH of the medium is vital for enzyme activity and stability. researchgate.net For example, some whole-cell catalysts show high enantioselectivity at pH values ≤ 5. researchgate.net The addition of co-solvents or other additives can also improve substrate solubility and enzyme performance.
The following table illustrates a hypothetical optimization study for the asymmetric hydrogenation of 3-bromophenylglyoxylic acid methyl ester, a common precursor.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Enantiomeric Excess (e.e., % S) |
|---|---|---|---|---|---|---|
| 1 | (R)-BINAP | Methanol (B129727) | 50 | 20 | 98 | 85 |
| 2 | (R)-MeO-BIPHEP | Methanol | 50 | 20 | >99 | 93 |
| 3 | (R)-MeO-BIPHEP | Toluene | 50 | 20 | 95 | 88 |
| 4 | (R)-MeO-BIPHEP | Methanol | 25 | 20 | >99 | 97 |
| 5 | (R)-MeO-BIPHEP | Methanol | 25 | 50 | >99 | 98 |
This data is representative and compiled for illustrative purposes based on general findings in asymmetric catalysis. researchgate.net
Stereochemical Stability and Chirality Retention Studies
The stereochemical stability of the α-hydroxy acid product is crucial for its application and storage. The chiral center in this compound, being adjacent to both a phenyl ring and a carboxylic acid group, is potentially susceptible to racemization (the conversion of an enantiomerically pure substance into an equal mixture of both enantiomers). masterorganicchemistry.com
Racemization can occur under harsh conditions, such as high temperatures or strongly acidic or basic environments. The mechanism often involves the deprotonation of the hydroxyl group or the protonation of the carboxyl group, which can facilitate tautomerization or other processes that lead to a loss of stereochemical integrity. Therefore, studies on chirality retention focus on understanding the conditions under which the compound remains enantiomerically pure. This involves analyzing the product's optical purity over time when exposed to various thermal and pH conditions. For many mandelic acid derivatives, the stereocenter is generally stable under standard purification and storage conditions. youtube.com
Chemical Reactivity and Transformation Pathways of 2s 2 3 Bromophenyl 2 Hydroxyacetic Acid
Reactions at the Carboxyl Group
The carboxyl group is a cornerstone of the molecule's reactivity, readily undergoing reactions typical of carboxylic acids, such as esterification, amidation, and reduction.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often employed to protect the carboxyl group or to modify the molecule's solubility and electronic properties. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method applicable to this substrate. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate.
A milder, alternative method for esterification involves the use of N-bromosuccinimide (NBS) as a catalyst. This approach has been successfully applied to various benzoic acid derivatives. For example, 3-methoxybenzoic acid can be converted to its methyl ester in high yield by reacting it with methanol in the presence of a catalytic amount of NBS at 70°C. organic-chemistry.org A similar protocol could be adapted for (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid.
Table 1: Representative Esterification Reactions
| Alcohol | Reagent/Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate |
Amidation: The carboxyl group can also be converted to an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, as the direct reaction with an amine can be slow and often results in salt formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. For example, reacting this compound with a primary amine in the presence of EDC and HOBt would furnish the corresponding N-substituted (2S)-2-(3-bromophenyl)-2-hydroxyacetamide. A specific example involves the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] wikipedia.orgorganic-chemistry.orgthiazin-2-yl)-1-(2-bromophenyl) acetamide, where a similar amide bond formation is a key step. nih.gov
Table 2: Common Reagents for Amidation
| Amine | Coupling Reagent | Product |
|---|---|---|
| Ammonia | EDC, HOBt | (2S)-2-(3-bromophenyl)-2-hydroxyacetamide |
The carboxylic acid functionality can be reduced to a primary alcohol, yielding (2S)-1-(3-bromophenyl)ethane-1,2-diol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of carboxylic acids. masterorganicchemistry.comsaskoer.calibretexts.orgdavuniversity.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for this reduction. commonorganicchemistry.com Borane offers the advantage of being more selective than LiAlH₄, often not reducing esters, which can be beneficial in molecules with multiple functional groups.
Table 3: Reagents for the Reduction of the Carboxyl Group
| Reducing Agent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (2S)-1-(3-bromophenyl)ethane-1,2-diol |
Reactions at the Hydroxyl Group
The secondary hydroxyl group at the α-position is another key site for functionalization, allowing for the formation of ethers and esters, as well as oxidation to a ketone.
Etherification: The hydroxyl group can be converted to an ether through O-alkylation. This reaction is typically performed under basic conditions to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. A common procedure involves using a base like sodium hydride (NaH) in an aprotic solvent such as THF, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide. nih.govchemspider.com For instance, treatment of methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate with NaH and methyl iodide would yield methyl (2S)-2-(3-bromophenyl)-2-methoxyacetate.
Acylation: The hydroxyl group can be readily acylated to form an ester. This is often achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. A standard laboratory procedure for the acetylation of mandelic acid involves the use of acetyl chloride or acetic anhydride. orgsyn.org For example, reacting this compound with acetic anhydride in the presence of a base like pyridine (B92270) would yield (2S)-2-acetoxy-2-(3-bromophenyl)acetic acid. tu.edu.iqnih.gov 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate these reactions. nih.gov
Table 4: Representative Etherification and Acylation Reagents
| Reaction Type | Reagent | Base | Product (from the ester) |
|---|---|---|---|
| Etherification | Methyl Iodide | Sodium Hydride | Methyl (2S)-2-(3-bromophenyl)-2-methoxyacetate |
Reactions at the Brominated Aromatic Moiety
The bromine atom on the phenyl ring opens up a vast area of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orgyonedalabs.comlibretexts.orgnih.govresearchgate.net Similarly, the Heck reaction couples the aryl bromide with an alkene, organic-chemistry.orgnih.govmdpi.compearson.combeilstein-journals.org and the Buchwald-Hartwig amination allows for the formation of a C-N bond by reacting the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.org These reactions would typically be performed on an ester derivative of this compound to avoid potential interference from the free carboxylic acid and hydroxyl groups.
Nucleophilic aromatic substitution (SNA) on the aryl bromide is generally challenging due to the electron-rich nature of the benzene (B151609) ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the ring or by using very strong nucleophiles under forcing conditions.
Table 5: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Styrene derivative |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom attached to the sp²-hybridized carbon of the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. For the target molecule, it is often advantageous to protect the carboxylic acid and hydroxyl groups (e.g., as esters or ethers) to prevent interference with the catalytic cycle and basic reagents, although some protocols may tolerate free acidic groups.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. libretexts.org For this compound or its esterified derivatives, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (2S)-2-hydroxy-2-([1,1'-biphenyl]-3-yl)acetic acid |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | (2S)-2-hydroxy-2-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetic acid |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | (2S)-2-hydroxy-2-(3-(thiophen-2-yl)phenyl)acetic acid |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | THF/H₂O | (2S)-2-hydroxy-2-(3-vinylphenyl)acetic acid |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.org For this compound, this pathway provides access to various arylacetylene derivatives. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov Copper-free variants have also been developed to avoid issues like alkyne homocoupling. nih.gov
| Terminal Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | (2S)-2-hydroxy-2-(3-(phenylethynyl)phenyl)acetic acid |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | (2S)-2-hydroxy-2-(3-((trimethylsilyl)ethynyl)phenyl)acetic acid |
| Propargyl alcohol | Pd(OAc)₂/XPhos/CuI | DBU | DMF | (2S)-2-(3-(3-hydroxyprop-1-yn-1-yl)phenyl)-2-hydroxyacetic acid |
Heck Reaction:
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry. wikipedia.orgnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org Applying this reaction to this compound or its derivatives allows for the introduction of various alkenyl groups. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. wikipedia.org
| Alkenes | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | (2S,E)-2-hydroxy-2-(3-styrylphenyl)acetic acid |
| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Acetonitrile | (S,E)-2-hydroxy-2-(3-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)acetic acid |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | (S,E)-2-hydroxy-2-(3-(oct-1-en-1-yl)phenyl)acetic acid |
Nucleophilic Aromatic Substitution (SNAr) with Activated Systems
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic carbons, the SNAr mechanism does not proceed via an Sₙ2 or Sₙ1 pathway. Instead, it typically involves a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
A critical requirement for the SNAr reaction to proceed is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate.
In the case of this compound, the phenyl ring is substituted with a bromine atom and a -CH(OH)COOH group. The bromine atom is a deactivating group (by induction) but is also ortho, para-directing for electrophilic substitution. The α-hydroxyacetic acid substituent is a weakly deactivating, meta-directing group. Crucially, neither of these substituents is a strong electron-withdrawing group capable of sufficiently stabilizing the negative charge required for an SNAr intermediate. The bromine is located meta to the α-hydroxyacetic acid group, and there are no other activating groups present on the ring.
Therefore, this compound is not an appropriate substrate for nucleophilic aromatic substitution under standard SNAr conditions. Attempts to react it with common nucleophiles (e.g., alkoxides, amines) would not lead to the displacement of the bromide ion, as the high-energy Meisenheimer complex cannot be adequately stabilized.
Lithiation and Subsequent Electrophilic Quenching
The functionalization of the aromatic ring of this compound can also be achieved through lithiation followed by quenching with an electrophile. However, the presence of multiple reactive sites complicates this transformation. The molecule has three potentially acidic protons: the carboxylic acid proton, the hydroxyl proton, and the aromatic protons ortho to the bromine. Additionally, the C-Br bond is susceptible to halogen-metal exchange. wikipedia.org
The reaction pathway is highly dependent on the choice of organolithium reagent, stoichiometry, and reaction conditions (temperature, solvent).
Deprotonation of Acidic Groups: The carboxylic acid (pKa ≈ 3-4) and hydroxyl (pKa ≈ 15-16) protons are the most acidic sites. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) will first result in the deprotonation of these two groups, requiring at least two equivalents of the base to form a dilithium (B8592608) salt.
Competition between Directed ortho-Metalation (DoM) and Halogen-Metal Exchange: After deprotonation of the OH and COOH groups, two main pathways compete:
Directed ortho-Metalation (DoM): The resulting carboxylate and alkoxide groups can act as directing metalating groups (DMGs), guiding the lithiation to the ortho positions. wikipedia.org The carboxylate group could direct lithiation to the C2 position, while the bromine atom could also direct lithiation to C2 or C4.
Halogen-Metal Exchange: The bromine atom can be exchanged with lithium, a reaction that is typically very fast, especially with reagents like t-butyllithium (t-BuLi) at low temperatures. wikipedia.orgtcnj.edu This would generate the 3-lithiophenyl derivative.
Studies on simpler 3-bromobenzoic acids have shown that directed lithiation ortho to the carboxylate group (at C2) can occur with hindered lithium amides, while halogen-metal exchange can also be a competing pathway. acs.org For this compound, using three or more equivalents of a strong base like n-BuLi or LDA at low temperatures (-78 °C) would likely be necessary. The initial two equivalents would deprotonate the acidic functional groups, and a third equivalent would then either deprotonate an aromatic C-H bond or undergo Br-Li exchange. The regiochemical outcome would depend subtly on the base, solvent, and temperature. Trapping the resulting aryllithium species with an electrophile (e.g., CO₂, MeI, TMSCl) would introduce a new substituent onto the aromatic ring.
Exploration of Rearrangement Reactions and Fragmentations
Rearrangement Reactions:
The structure of this compound, being a mandelic acid derivative, is generally stable under common synthetic conditions. However, under specific conditions, molecules with α-hydroxy acid motifs can undergo rearrangement. For instance, treatment of α-hydroxy acids with strong acids at high temperatures can lead to dehydration and subsequent rearrangements, although this is often a complex and low-yielding process. Given the stability of the phenyl and carboxyl groups, significant skeletal rearrangements are not commonly observed for this compound under typical laboratory conditions.
Fragmentation Pathways:
The fragmentation behavior of this compound can be predicted based on its structure and is typically studied using mass spectrometry (MS), often coupled with a soft ionization technique like electrospray ionization (ESI).
In negative ion mode ESI-MS/MS , the deprotonated molecule [M-H]⁻ would be the parent ion. The most likely fragmentation pathways would involve:
Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate anion is a very common fragmentation pathway for carboxylic acids. nih.govlibretexts.org This would lead to a benzylic anion, [M-H-CO₂]⁻, which is stabilized by the phenyl ring.
Loss of Formic Acid: A rearrangement could lead to the neutral loss of formic acid (HCOOH, 46 Da).
In positive ion mode ESI-MS/MS , the protonated molecule [M+H]⁺ would likely fragment through:
Loss of Water: The hydroxyl group can be easily lost as a water molecule (H₂O, 18 Da) after protonation, forming a resonance-stabilized acylium ion.
Loss of Formic Acid: Similar to the negative mode, the loss of formic acid (46 Da) is a plausible pathway.
α-Cleavage: Cleavage of the bond between the benzylic carbon and the carboxylic acid carbon is a characteristic fragmentation for α-substituted carbonyl compounds. wikipedia.org This would lead to the loss of the •COOH radical (45 Da) to form a benzylic cation, or the formation of a protonated benzaldehyde (B42025) cation after rearrangement. The resulting 3-bromobenzyl cation could be a prominent peak.
A plausible primary fragmentation pathway for the deprotonated molecule is decarboxylation, a behavior noted in substituted mandelate (B1228975) anions where the phenyl ring can stabilize the resulting charge. nih.gov
Derivatization Strategies and Synthesis of Analogues of 2s 2 3 Bromophenyl 2 Hydroxyacetic Acid
Synthesis of Ester and Amide Derivatives for Diverse Research Applications
The carboxylic acid moiety of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid is readily converted into ester and amide derivatives through standard organic synthesis methodologies. These derivatizations are crucial for altering the compound's polarity, solubility, and biological activity, as well as for preparing intermediates for more complex synthetic transformations.
Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com This method is effective for producing a wide range of alkyl and aryl esters. For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol. researchgate.net Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol. google.com
Amidation follows similar synthetic principles. The direct reaction of this compound with an amine, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a straightforward route to amide derivatives. researchgate.net This method is widely used for the synthesis of a variety of amides, including those derived from primary and secondary amines, as well as amino acid esters. sphinxsai.comsemanticscholar.org The synthesis of amide prodrugs of related 2-arylpropionic acids has been reported using DCC as a coupling agent. researchgate.net
| Derivative Type | Synthetic Method | Reagents | Key Features |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Simple, cost-effective for many alcohols. mdpi.com |
| Esters | DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | Milder conditions, suitable for sensitive substrates. researchgate.net |
| Amides | EDC Coupling | Amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Efficient, widely applicable for various amines. researchgate.net |
| Amides | Acid Chloride Formation followed by Aminolysis | Thionyl Chloride (SOCl₂), Amine | High reactivity, suitable for less reactive amines. |
Preparation of Chiral Ligands and Organocatalyst Precursors
The stereogenic center in this compound makes it a valuable chiral building block for the synthesis of ligands for asymmetric catalysis. Chiral ligands are crucial for the development of catalysts that can control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a chiral product. researchgate.netokayama-u.ac.jp
Derivatives of chiral α-hydroxy acids can be incorporated into various ligand scaffolds. For instance, the hydroxyl and carboxyl groups can be used as points of attachment to create bidentate or polydentate ligands capable of coordinating to a metal center. scilit.com The synthesis of chiral hydroxamic acid ligands, for example, has been shown to be effective in asymmetric synthesis. mdpi.com
Furthermore, this compound can serve as a precursor for the synthesis of organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. scienceopen.com Chiral molecules derived from this acid can be designed to possess specific functional groups that can activate substrates and control the stereochemistry of the reaction. beilstein-journals.orgnih.govnih.gov For example, the core structure can be modified to incorporate functionalities like thiourea (B124793) or phosphoric acid groups, which are common motifs in organocatalysis. scienceopen.comrsc.org
| Application | Derived Structure | Potential Role |
|---|---|---|
| Chiral Ligands | Bidentate P,S-ligands | Coordination to transition metals for asymmetric transformations. scilit.com |
| Chiral Ligands | Hydroxamic acid derivatives | Formation of chiral metal complexes for enantioselective reactions. mdpi.com |
| Organocatalyst Precursors | Thiourea-containing derivatives | Hydrogen bond-donating catalysts for stereoselective reactions. scienceopen.com |
| Organocatalyst Precursors | Chiral Brønsted acids | Proton-donating catalysts for enantioselective transformations. beilstein-journals.org |
Generation of Alkylated and Acylated Analogues
Modification of the hydroxyl and phenyl groups of this compound through alkylation and acylation provides another avenue for creating structural diversity.
Alkylation of the hydroxyl group can be achieved using various alkylating agents under basic conditions. For example, reaction with an alkyl halide in the presence of a base like sodium hydride would yield the corresponding ether. Palladium-catalyzed ortho-C–H alkylation of related phenylacetic acids using alkylboron reagents has also been reported, suggesting a potential route for modifying the phenyl ring directly. nih.gov
Acylation of the hydroxyl group to form an ester can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and provides a straightforward method for introducing a wide range of acyl groups. researchgate.net
These modifications can significantly impact the molecule's lipophilicity and steric bulk, which can be important for tuning its interaction with biological targets or for influencing the selectivity of reactions in which it is used as a chiral auxiliary.
Incorporation into Larger Molecular Scaffolds for Synthetic Exploration
As a bifunctional chiral molecule, this compound can be incorporated into larger and more complex molecular architectures. This is particularly relevant in the field of drug discovery and materials science, where the construction of novel molecular scaffolds is a key objective.
The carboxylic acid and hydroxyl groups provide two distinct points for covalent attachment, allowing the molecule to be used as a linker or a chiral building block in the synthesis of macrocycles, polymers, or dendrimers. For instance, the acid can be coupled with a diamine, and the hydroxyl group can be reacted with a diacid, leading to the formation of a polyamide chain with a pendant chiral center. The synthesis of highly-constrained bicyclic peptides has been demonstrated using orthogonal chemical steps, a strategy that could potentially incorporate chiral hydroxy acids. nih.gov
Furthermore, the bromine atom on the phenyl ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the attachment of various aryl, heteroaryl, or alkynyl groups, dramatically expanding the accessible chemical space and enabling the creation of complex, three-dimensional structures. The synthesis of fused heterocyclic systems from related propionic acid derivatives has been described, indicating the potential for intramolecular cyclization reactions to build complex scaffolds. researchgate.net
Advanced Spectroscopic and Chiroptical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound in solution. For (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the compound's purity.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the known spectra of the parent compound, mandelic acid, and the established effects of a bromine substituent in the meta position on a benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methine proton, the aromatic protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The methine proton (Hα), being attached to a carbon bearing both an oxygen atom and an aromatic ring, is expected to appear as a singlet in the downfield region, typically around 5.2 ppm. The four protons on the 3-bromophenyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring, with chemical shifts generally ranging from 7.2 to 7.7 ppm. The protons of the carboxylic acid and hydroxyl groups are exchangeable and their signals can be broad, appearing over a wide range, often above 10 ppm for the carboxylic proton and between 3-6 ppm for the alcohol proton, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-180 ppm region. The carbon atom attached to the bromine (C3) will be in the 120-125 ppm range. The methine carbon (Cα), attached to the hydroxyl group, is expected around 70-75 ppm. The remaining aromatic carbons will have signals between approximately 125 and 140 ppm.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -COOH | ~10.0-13.0 (broad s) | ~175 |
| -OH | ~3.0-6.0 (broad s) | - |
| α-CH | ~5.2 (s) | ~73 |
| Aromatic C1 | - | ~140 |
| Aromatic C2 | ~7.7 (s) | ~127 |
| Aromatic C3 | - | ~123 |
| Aromatic C4 | ~7.5 (d) | ~131 |
| Aromatic C5 | ~7.3 (t) | ~130 |
| Aromatic C6 | ~7.4 (d) | ~129 |
To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily show correlations among the coupled aromatic protons on the 3-bromophenyl ring, helping to definitively assign their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is essential for assigning the carbon signals. For example, the proton signal at ~5.2 ppm would show a cross-peak with the carbon signal at ~73 ppm, confirming the Cα-Hα pair. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. While less critical for this relatively rigid molecule, it could show correlations between the methine proton (Hα) and the ortho-aromatic proton (H2), further confirming the structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₈H₇BrO₃), the monoisotopic mass is 229.958 g/mol . researchgate.net A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. nist.gov
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₈H₇BrO₃.
The fragmentation pattern in electron ionization (EI-MS) can also provide structural information. The molecular ion ([C₈H₇BrO₃]⁺˙) would be expected to undergo characteristic fragmentation pathways for α-hydroxy acids and aromatic compounds. scbt.comnist.gov
Predicted Fragmentation Pathways:
Loss of H₂O: A peak corresponding to [M-18]⁺˙ from the loss of a water molecule.
Loss of COOH: A peak corresponding to [M-45]⁺ from the cleavage of the carboxylic acid group, yielding a bromobenzyl alcohol cation.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon is a common pathway for carboxylic acids. scbt.com
Formation of Bromotropylium Ion: The bromobenzyl fragment could rearrange to the stable bromotropylium ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to display several characteristic absorption bands. vscht.czspectroscopyonline.com The presence of both a carboxylic acid and an alcohol functional group leads to a very broad O-H stretching absorption due to extensive hydrogen bonding. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |
| O-H (Alcohol) | Stretching | (Overlapped with COOH stretch) | - |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| C-O (Alcohol/Acid) | Stretching | 1320 - 1210 | Strong |
| O-H (Carboxylic Acid) | Out-of-plane bend | 960 - 900 | Medium, Broad |
| C-Br | Stretching | 690 - 515 | Medium-Strong |
Chiroptical Methods for Stereochemical Analysis
Since the compound is chiral, methods that are sensitive to stereochemistry are essential to confirm the absolute configuration as (S).
Optical rotation is the defining physical property of a chiral compound. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com The this compound enantiomer is expected to be optically active, meaning it will rotate plane-polarized light. Its counterpart, the (2R)-enantiomer, will rotate light by the same magnitude but in the opposite direction. A racemic mixture of the two will show no optical rotation. wikipedia.org
The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α]. The specific rotation is a standardized value calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l). masterorganicchemistry.com
[α] = α / (c · l)
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) is a characteristic physical constant for a specific enantiomer under defined conditions (temperature, wavelength, solvent), but it cannot be predicted from the (S) or (R) designation alone. vscht.cz The experimental determination of the specific rotation is the definitive method to characterize this particular enantiomer and distinguish it from its mirror image.
Circular Dichroism (CD) Spectroscopy for Conformational and Configurational Insights
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectroscopic signature that is exquisitely sensitive to the molecule's stereochemistry. Both the absolute configuration and the solution-state conformation of this compound can be elucidated through careful analysis of its CD spectrum.
The electronic transitions of the aromatic chromophore (the 3-bromophenyl group) and the carboxyl group are perturbed by the chiral center at the α-carbon. The spatial arrangement of these groups dictates the sign and magnitude of the observed Cotton effects. For mandelic acid and its derivatives, the CD spectra are typically characterized by bands in the ultraviolet region corresponding to π→π* and n→π* transitions of the phenyl and carboxyl moieties.
Research Findings:
While specific experimental CD data for this compound is not extensively reported in publicly accessible literature, the chiroptical properties of numerous analogous mandelic acid derivatives have been studied. These studies consistently demonstrate a correlation between the sign of the Cotton effects and the absolute configuration at the stereogenic center. For (S)-mandelic acids, a specific pattern of positive and negative Cotton effects is generally observed, which can be used as an empirical rule for configurational assignment.
Theoretical calculations, employing time-dependent density functional theory (TD-DFT), have become an invaluable tool for predicting CD spectra. nih.gov By calculating the theoretical CD spectrum for the (S) configuration of 2-(3-bromophenyl)-2-hydroxyacetic acid and comparing it with the experimental spectrum, a confident assignment of the absolute configuration can be made. These calculations would also allow for the investigation of different conformers, as the rotational orientation of the phenyl and carboxyl groups relative to the chiral center significantly influences the CD spectrum.
Illustrative CD Spectral Data:
The following table presents hypothetical, yet scientifically plausible, CD spectral data for this compound in a methanol (B129727) solvent, based on data from structurally similar compounds. This data illustrates the type of information obtained from a CD experiment.
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Electronic Transition |
| 265 | +5.2 | ¹Lb (aromatic) |
| 240 | -8.9 | ¹La (aromatic) |
| 215 | +12.5 | n→π* (carboxyl) |
Note: This data is illustrative and intended to represent typical values for this class of compounds.
The sign of the Cotton effects in this illustrative table would be compared with the predicted spectrum for the (S)-enantiomer to confirm the absolute configuration. The positive Cotton effect around 265 nm and the negative one at 240 nm are characteristic of the phenyl group transitions, while the positive band at 215 nm is associated with the carboxyl group. The interplay of these bands provides a detailed picture of the molecule's solution-state stereochemistry.
X-ray Crystallography (If Single Crystals Obtainable) for Absolute Configuration Determination
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact placement of every atom in the molecule and the unit cell. For this compound, obtaining suitable single crystals would provide irrefutable proof of its (S) configuration.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the crystal's electron cloud is collected and analyzed. By employing anomalous dispersion techniques, typically by utilizing the scattering from the bromine atom, the absolute configuration can be determined. The heavier bromine atom provides a significant anomalous signal, making the assignment particularly reliable.
Research Findings:
In the solid state, this compound would be expected to adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions. The crystal structure would reveal the precise orientation of the 3-bromophenyl group relative to the carboxylic acid and hydroxyl groups, providing valuable insights that complement the solution-state information obtained from CD spectroscopy.
Illustrative Crystallographic Data:
The following table presents hypothetical crystallographic data for this compound, representing the type of information that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.54 |
| b (Å) | 5.67 |
| c (Å) | 10.23 |
| β (°) | 105.2 |
| Volume (ų) | 477.8 |
| Z | 2 |
| Flack Parameter | 0.02(3) |
Note: This data is illustrative. The Flack parameter, being close to zero, would confirm the assigned (S) absolute configuration.
The determination of the crystal structure would provide the ultimate confirmation of the (2S) configuration and offer a detailed view of its molecular geometry and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of 2s 2 3 Bromophenyl 2 Hydroxyacetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov By employing DFT calculations, typically with a basis set like 6-311++G(d,p), it is possible to determine various electronic properties of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid, which in turn provides a foundation for predicting its chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these two orbitals governs the course of many chemical reactions. libretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenyl ring, with significant contributions from the bromine atom's lone pairs. The LUMO is likely distributed over the carboxylic acid group and the antibonding σ* orbital of the C-Br bond. The calculated FMO energies provide quantitative measures of the molecule's reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative potential (favorable for electrophilic attack), while blue denotes regions of low electron density and positive potential (favorable for nucleophilic attack). youtube.com
In this compound, the MEP would show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as these are the most electronegative atoms. Conversely, the hydrogen atom of the hydroxyl group and the acidic proton of the carboxyl group would exhibit a strong positive potential (blue). An interesting feature of halogenated compounds is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom (bromine, in this case), which allows for attractive interactions known as halogen bonding. nih.gov
The calculated charge distribution, often analyzed using methods like Mulliken population analysis, quantifies the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.58 |
| O (hydroxyl of COOH) | -0.65 |
| O (alpha-hydroxyl) | -0.71 |
| H (hydroxyl of COOH) | +0.45 |
| H (alpha-hydroxyl) | +0.48 |
| Br | -0.15 |
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to determine their relative energies.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to explore the conformational space of molecules. nih.gov For this compound, key flexible dihedral angles include the rotation around the C-C bond connecting the phenyl ring to the chiral center and the orientation of the hydroxyl and carboxyl groups.
A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, can identify the low-energy conformers. MD simulations provide a dynamic view, simulating the motion of atoms over time at a given temperature. This helps to understand the conformational flexibility and the relative populations of different conformers in a given environment. nih.gov The results typically reveal a complex energy landscape with several local minima corresponding to stable or metastable conformations. nih.gov
Halogen bonding is another important non-covalent interaction where the electrophilic region (σ-hole) on the bromine atom interacts with a nucleophilic region, such as an oxygen atom. nih.govdntb.gov.ua While often an intermolecular interaction, certain conformations might facilitate weak intramolecular C-Br···O interactions, further contributing to conformational preference. mdpi.com Computational analysis can quantify the strength and geometric properties of these bonds.
Transition State Modeling for Elucidating Reaction Mechanisms
Understanding the mechanism of a chemical reaction requires identifying the transition state—the high-energy, transient species that exists at the point of maximum energy along the reaction coordinate. mit.edu Transition state modeling uses quantum chemical methods, such as DFT, to locate these fleeting structures and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). mit.edu
For this compound, transition state modeling could be applied to elucidate the mechanisms of various reactions. For example, in an esterification reaction, calculations could map the pathway of nucleophilic attack by an alcohol on the carboxyl carbon, identifying the tetrahedral intermediate and the subsequent transition state for water elimination. Similarly, reactions involving the chiral hydroxyl group or substitution on the aromatic ring could be modeled to predict reaction feasibility, rates, and stereochemical outcomes. This knowledge is invaluable for designing new synthetic routes and understanding the molecule's chemical transformations. mit.edu
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules such as this compound. These theoretical investigations can complement experimental data, aid in spectral assignment, and provide a deeper understanding of molecular behavior.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of NMR chemical shifts through computational methods has become a valuable tool in the structural elucidation of organic molecules. frontiersin.org Density Functional Theory (DFT) is a commonly employed method for calculating NMR parameters, often showing good agreement with experimental values. nih.govresearchgate.net The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
To illustrate the type of data generated from such computational studies, the following table presents theoretically calculated 13C NMR chemical shifts for the parent compound, mandelic acid, using the B3LYP/6-311++G(d,p) method. researchgate.net This provides a baseline for understanding the potential shifts in the brominated analogue.
| Carbon Atom | Mandelic Acid (Calculated δ [ppm]) |
| C (Carboxyl) | 176.4 |
| C-α (CH-OH) | 72.8 |
| C1 (ipso) | 140.2 |
| C2/C6 | 126.5 |
| C3/C5 | 128.7 |
| C4 | 128.4 |
This interactive table shows the calculated 13C NMR chemical shifts for mandelic acid, which serves as a reference for predicting the shifts in its derivatives.
Circular Dichroism (CD) Spectra
Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules, as it provides information about their stereochemistry. und.edu Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are widely used to predict CD spectra. nih.govresearchgate.net These calculations can help in assigning the absolute configuration of a chiral center by comparing the theoretically predicted spectrum with the experimental one. researchgate.net
The process of predicting a CD spectrum involves several steps. First, a conformational search of the molecule is performed to identify its low-energy conformers. Then, for each conformer, the electronic transition energies and rotatory strengths are calculated using TD-DFT. researchgate.net The final predicted CD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov
For a chiral aromatic acid like this compound, the CD spectrum is expected to be dominated by electronic transitions of the phenyl chromophore. nih.gov The specific nature of the spectrum, including the signs and intensities of the Cotton effects, would be highly dependent on the spatial arrangement of the carboxyl and hydroxyl groups relative to the phenyl ring. While detailed computational studies on this compound are not available in the cited literature, the general approach described provides a framework for how its chiroptical properties could be theoretically investigated.
Applications in Advanced Organic Synthesis and Materials Precursors
(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid as a Chiral Building Block in Multistep Syntheses
The enantiopure nature of this compound makes it a significant chiral building block in multistep organic syntheses. Chiral building blocks are essential for the construction of complex molecules with defined three-dimensional structures, a critical aspect in various fields of chemistry. The presence of both a hydroxyl and a carboxylic acid group on a stereogenic center allows for a variety of chemical transformations, enabling the introduction of chirality into a target molecule at an early stage of a synthetic sequence.
The synthetic utility of this compound is further enhanced by the bromine atom on the phenyl ring. This halogen atom can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents on the aromatic ring, significantly expanding the range of accessible molecular structures. For instance, the bromine atom can be replaced with alkyl, aryl, or vinyl groups, leading to a wide array of derivatives with tailored properties.
The general strategy for utilizing this compound as a chiral building block involves its incorporation into a larger molecule, followed by transformations of its functional groups to construct the desired target. The stereochemistry of the final product is often dictated by the initial chirality of the building block, making it a reliable and efficient method for asymmetric synthesis.
Precursor to Chiral Auxiliaries and Ligands for Asymmetric Catalysis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound can serve as a precursor for the synthesis of such auxiliaries. By reacting the carboxylic acid or hydroxyl group, the chiral mandelic acid derivative can be attached to a substrate, directing subsequent reactions to occur stereoselectively. After the desired chiral center is created, the auxiliary can be cleaved and potentially recycled. While mandelic acid itself has been used as a chiral auxiliary since its introduction by Barry Trost in 1980, the 3-bromo-substituted derivative offers additional handles for modification and attachment. wikipedia.org
Furthermore, this compound is a valuable precursor for the development of chiral ligands used in asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalyst that can promote enantioselective transformations. The hydroxyl and carboxylic acid groups of this compound can be modified to create bidentate or polydentate ligands. The bromine atom on the phenyl ring provides a site for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the ligand. This tunability is crucial for optimizing the performance of the catalyst in terms of activity and enantioselectivity. For example, new chiral ligands derived from mandelic acid have been synthesized and applied in asymmetric phenyl transfer reactions.
| Ligand Type | Potential Synthesis from this compound | Application in Asymmetric Catalysis |
| Chiral Phosphine (B1218219) Ligands | Modification of the hydroxyl and carboxyl groups to incorporate phosphine moieties. | Asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. |
| Chiral N-Heterocyclic Carbene (NHC) Ligands | Functionalization of the phenyl ring and subsequent formation of the NHC precursor. | Asymmetric catalysis in a wide range of reactions, including metathesis and C-H activation. |
| Chiral Oxazoline Ligands | Conversion of the carboxylic acid to an amide followed by cyclization. | Asymmetric allylic alkylation, Diels-Alder reactions, and hydrosilylation. |
Intermediate in the Synthesis of Complex Natural Product Cores (Non-Medicinal End Use)
While direct examples of the use of this compound in the synthesis of non-medicinal natural product cores are not extensively documented, its structural motifs are present in various natural products. For instance, brominated phenols are commonly found in marine organisms. nih.gov The synthesis of such natural products often requires the use of chiral building blocks to establish the correct stereochemistry.
The combination of a chiral α-hydroxy acid and a brominated aromatic ring makes this compound a plausible intermediate in the synthesis of such complex molecules. The synthetic strategy would likely involve the incorporation of the mandelic acid derivative, followed by a series of transformations to elaborate the rest of the natural product structure. The bromine atom could serve as a key functional handle for late-stage modifications, allowing for the synthesis of a library of natural product analogues for structure-activity relationship studies in non-medicinal contexts, such as in the development of new materials or agrochemicals.
Potential as a Monomer or Precursor in Polymer Chemistry (Focus on Synthesis and Properties, Not Biological Application)
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters through condensation polymerization. The resulting polymers would be chiral and could exhibit interesting properties due to the presence of the stereogenic centers and the bulky bromophenyl side chains. The stereoregularity of the polymer, which can be controlled by using the enantiomerically pure monomer, can significantly influence its physical properties, such as its melting point, crystallinity, and mechanical strength. For example, the preparation of stereoregular isotactic poly(mandelic acid) has been achieved through organocatalytic ring-opening polymerization of a cyclic O-carboxyanhydride derived from mandelic acid, resulting in polymers with enhanced thermal properties. nih.gov
The bromine atom on the phenyl ring of the monomer units provides a reactive site for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties. For instance, the bromine atoms could be replaced with other functional groups to modify the polymer's solubility, thermal stability, or optical properties. This approach offers a versatile platform for the creation of a wide range of advanced polymeric materials.
| Polymerization Method | Monomer/Precursor | Resulting Polymer | Potential Properties |
| Condensation Polymerization | This compound | Chiral Polyester | High thermal stability, specific optical rotation, potential for liquid crystalline behavior. |
| Ring-Opening Polymerization | Cyclic O-carboxyanhydride of this compound | Stereoregular Poly(3-bromomandelic acid) | Controlled molecular weight, narrow polydispersity, enhanced mechanical properties. |
| Post-polymerization Modification | Poly[(2S)-2-(3-bromophenyl)-2-hydroxyacetate] | Functionalized Chiral Polyesters | Tunable solubility, refractive index, and chemical reactivity. |
Role in the Development of Advanced Materials with Chiral Recognition Properties (Excluding direct biological applications)
Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound. Materials with chiral recognition properties are crucial for the separation of enantiomers, a critical process in the chemical and pharmaceutical industries. This compound can be utilized in the development of such materials.
One approach is to immobilize the chiral acid onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The chiral molecules in the stationary phase can interact differently with the enantiomers of a racemic mixture, leading to their separation. The presence of the aromatic ring and the polar functional groups in this compound can provide multiple interaction sites, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are essential for effective chiral recognition. Halogenated derivatives of mandelic acid have been studied as building blocks for chiral coordination polymers, which can also be used for enantioselective applications. tandfonline.com
Another application is in the creation of chiral sensors. A versatile method for chiral recognition using a quartz crystal microbalance (QCM) has been demonstrated with chiral mandelic acid as a model. nih.gov By functionalizing a sensor surface with this compound, it may be possible to detect and quantify specific enantiomers in a sample. The bromophenyl group could also be used to tune the electronic properties of the material, potentially enhancing its sensing capabilities.
| Material Type | Role of this compound | Principle of Chiral Recognition |
| Chiral Stationary Phase (CSP) | Covalently bonded to a solid support (e.g., silica). | Differential interactions (hydrogen bonding, π-π stacking, steric hindrance) with enantiomers. |
| Chiral Coordination Polymer | Acts as a chiral ligand to form a metal-organic framework. | Enantioselective guest binding within the chiral pores of the framework. |
| Chiral Sensor Surface | Immobilized on a transducer surface (e.g., QCM). | Selective binding of one enantiomer leading to a detectable signal change. |
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Methodological Advances
The enantioselective synthesis of α-hydroxy acids, including derivatives like (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid, has seen remarkable progress, moving from classical resolution techniques to more sophisticated catalytic asymmetric methods. Key achievements applicable to the synthesis of this specific compound include:
Asymmetric Hydrogenation : A prevalent strategy involves the enantioselective hydrogenation of a corresponding α-keto acid precursor, methyl 3-bromophenylglyoxylate. This can be achieved using homogeneous or heterogeneous catalysis, often employing chiral phosphine (B1218219) ligands with metals like rhodium or ruthenium, or platinum catalysts modified with cinchona alkaloids. researchgate.netscispace.com These methods can achieve high enantioselectivities (ee >90%). researchgate.net
Biocatalytic Approaches : Enzymatic methods represent a significant advance towards green and sustainable synthesis. tandfonline.commdpi.com Strategies such as the kinetic resolution of racemic mandelic acid esters using lipases or the enantioselective synthesis from aldehydes using engineered enzymes like hydroxynitrile lyases (HNLs) and nitrilases are well-established for the mandelic acid scaffold. researchgate.netresearchgate.net These biocatalytic cascades can produce optically pure α-hydroxy acids with high efficiency and under mild, environmentally benign conditions. tandfonline.comnih.gov
Organocatalysis : The development of asymmetric organocatalysis has provided metal-free alternatives for synthesizing chiral building blocks. One-pot syntheses starting from aldehydes, involving steps like Knoevenagel condensation and asymmetric epoxidation, have been developed for mandelic acid esters and could be adapted for the 3-bromo substituted variant. nih.gov
These methodological advancements have made chiral α-hydroxy acids more accessible, paving the way for their broader application.
| Synthetic Strategy | Precursor(s) | Key Catalyst/Reagent | Advantages |
| Asymmetric Hydrogenation | 3-Bromophenylglyoxylic acid or its ester | Chiral Rh, Ru, or Pt catalysts (e.g., with MeO-BIPHEP or cinchona alkaloids) | High enantioselectivity, well-established methodology. researchgate.net |
| Biocatalytic Synthesis | 3-Bromobenzaldehyde (B42254), cyanide source | Hydroxynitrile Lyase (HNL), Nitrilase | High stereoselectivity, green/sustainable process, mild reaction conditions. researchgate.net |
| Kinetic Resolution | Racemic 3-bromomandelic acid or ester | Lipases, engineered enzymes | Access to one enantiomer from a racemic mixture. researchgate.net |
| Asymmetric Organocatalysis | 3-Bromobenzaldehyde | Chiral amine or urea (B33335) derivatives | Metal-free, versatile for various derivatives. nih.gov |
Unexplored Reactivity and Derivatization Opportunities for this compound
Despite its potential, the full range of reactivity for this compound remains largely untapped. The compound features three distinct functional handles that can be selectively manipulated to generate a diverse library of complex molecules.
Carboxylic Acid Moiety : This group can be readily converted into esters, amides, or acid halides, serving as a key point for linking to other molecules. Reduction of the carboxylic acid could also yield the corresponding chiral 1,2-diol.
α-Hydroxy Group : The secondary alcohol can undergo esterification, etherification, or oxidation to the corresponding α-keto acid. Its presence is also crucial for its role as a chiral ligand or resolving agent.
3-Bromophenyl Group : The bromine atom is arguably the most versatile handle for derivatization. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Heck (C-C bond formation with alkenes), and Buchwald-Hartwig amination (C-N bond formation). These reactions allow for the introduction of a vast range of substituents at the meta-position of the phenyl ring, dramatically altering the molecule's steric and electronic properties.
The combination of these functionalities offers a powerful platform for creating novel structures for medicinal chemistry, materials science, and catalysis.
| Functional Group | Reaction Type | Potential Product Class | Significance |
| Carboxylic Acid | Amide Coupling | Chiral Amides | Bioisosteres, peptide fragments |
| α-Hydroxy Group | O-Alkylation / Acylation | Chiral Ethers / Esters | Protecting group manipulation, prodrugs |
| 3-Bromophenyl | Suzuki Coupling | Biaryl derivatives | Building blocks for pharmaceuticals, ligands |
| 3-Bromophenyl | Buchwald-Hartwig Amination | Aryl amine derivatives | Key pharmacophore in many drugs |
| 3-Bromophenyl | Sonogashira Coupling | Aryl-alkyne derivatives | Precursors for heterocycles, functional materials |
Prospects for Novel Applications in Chemical Research and Development
The unique structural features of this compound suggest several promising applications:
Pharmaceutical Synthesis : As a chiral building block, it can serve as a key intermediate in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). myskinrecipes.com Substituted mandelic acids are precursors to antibiotics, antitumor, and antiobesity drugs. tandfonline.com The 3-bromo position allows for late-stage diversification to create libraries of drug candidates for screening.
Chiral Resolving Agent : Mandelic acid and its derivatives are well-known chiral resolving agents for racemic amines and alcohols. researchgate.net This specific enantiomer could be employed for the efficient separation of other valuable chiral compounds.
Asymmetric Catalysis : The α-hydroxy acid functionality allows the molecule to act as a chiral ligand for metal catalysts or as a chiral co-catalyst in organocatalytic reactions, potentially inducing asymmetry in a wide range of chemical transformations. researchgate.net
Strategies for Sustainable and Scalable Synthesis of the Compound
Future efforts in synthesizing this compound must prioritize sustainability and scalability. Traditional chemical syntheses of mandelic acids often rely on hazardous reagents like cyanide and can generate significant waste. mdpi.comnih.gov The path forward lies in green chemistry.
Key strategies include:
Expansion of Biocatalysis : Developing robust, engineered enzymes (e.g., nitrilases) that can accept 3-bromobenzaldehyde with high efficiency and stereoselectivity is a primary goal. mpg.de Whole-cell biotransformation systems, where the microorganism produces the necessary enzymes and cofactors from simple feedstocks like glucose or glycerol, offer a route to highly sustainable production. mdpi.comnih.gov
Chemo-enzymatic Routes : Combining the strengths of chemical catalysis and biocatalysis can lead to highly efficient processes. For example, a chemical step could be used to synthesize the precursor (3-bromophenylglyoxylic acid), followed by a highly selective enzymatic reduction to yield the final product.
Flow Chemistry : Implementing continuous flow processes for catalytic asymmetric hydrogenation or other synthetic steps can improve safety, efficiency, and scalability compared to batch processing. This allows for precise control over reaction parameters, leading to higher yields and purities.
Vision for Future Academic Inquiry and Interdisciplinary Research Initiatives
The future of research on this compound is interdisciplinary. A concerted effort combining synthetic chemistry, biocatalysis, computational chemistry, and materials science will unlock its full potential.
A forward-looking vision includes:
Computational Design : Utilizing molecular dynamics and quantum mechanics to design next-generation enzyme variants with enhanced activity and specificity for the 3-bromo substrate. mdpi.com Computational tools can also predict the outcomes of cross-coupling reactions and guide the design of novel derivatives with desired electronic or biological properties.
New Materials Development : Incorporating this chiral monomer into polymers could lead to the development of novel chiral stationary phases for chromatography, enantioselective membranes, or functional materials with unique optical properties.
Integrated Synthesis and Application : Future projects should aim not only to develop a scalable synthesis but also to demonstrate its utility by preparing novel, high-value molecules. For example, an academic-industrial collaboration could focus on developing a green synthesis and subsequently using the compound to create a new class of drug candidates or asymmetric catalysts.
By pursuing these research directions, the scientific community can elevate this compound from a specialty chemical to a widely used and versatile platform for innovation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology:
- Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, a method analogous to the synthesis of (S)-2-((S)-azetidin-2-yl)-2-hydroxyacetic acid derivatives involves reductive amination or asymmetric hydrogenation to control stereochemistry .
- Optimization: Reaction parameters (temperature, solvent polarity, and catalyst loading) must be carefully tuned to minimize racemization. LC-MS and chiral HPLC (as in ) are critical for monitoring enantiomeric excess (ee).
- Reference Data: Yields for similar compounds range from 32% to 57% under optimized conditions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology:
- NMR Spectroscopy: ¹H and ¹³C NMR (600 MHz) can resolve stereochemical assignments, particularly for the hydroxy and bromophenyl groups. Compare peaks to analogs like 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid (δ 7.4–7.6 ppm for aromatic protons) .
- Mass Spectrometry: LC-MS (ESI+) with [M+H]+ calculated for C₈H₇BrO₃ (243.0) ensures molecular weight validation .
- Purity: Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for brominated hydroxyacetic acid derivatives?
- Methodology:
- Meta-Analysis: Compare datasets from analogs like 2-(adamantan-1-yl)-2-hydroxyacetic acid (anti-inflammatory activity) and 2-(3-thiophenyl)acetic acid (enzyme inhibition) . Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges).
- Validation: Reproduce key studies with standardized protocols (e.g., IC₅₀ measurements in triplicate) .
- Statistical Tools: Apply ANOVA or t-tests to assess significance of conflicting results .
Q. How does the 3-bromo substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology:
- Electrophilicity Analysis: The electron-withdrawing bromine group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols. Compare kinetics to non-brominated analogs like 2-hydroxy-2,2-diphenylacetic acid .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electron density surfaces and predict reaction sites .
- Experimental Data: In similar compounds (e.g., 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid), bromine reduces activation energy by 15–20% in SN2 reactions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
- Methodology:
- Process Chemistry: Transition from batch to flow chemistry for better temperature control, as demonstrated in the synthesis of 3-(4'-bromophenyl)-2,2'-difluoropropionic acid .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to isolate the (2S)-enantiomer selectively, leveraging techniques from .
- Yield Improvement: Pilot studies show that increasing catalyst loading from 5 mol% to 10 mol% improves ee from 85% to 92% but may raise costs .
Critical Analysis of Contradictory Evidence
- Steric vs. Electronic Effects: notes that hydroxyl groups enhance bioactivity in adamantane derivatives, while suggests bromine’s electron-withdrawing nature may reduce solubility, complicating bioassays.
- Resolution: Conduct comparative SAR studies using halogen-substituted analogs to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
